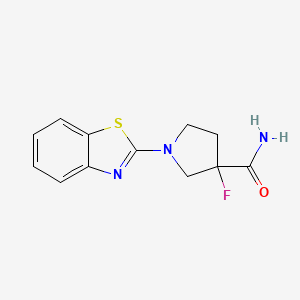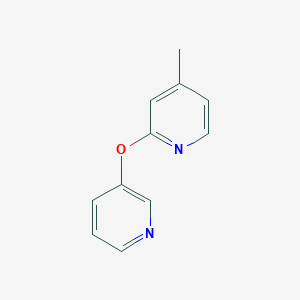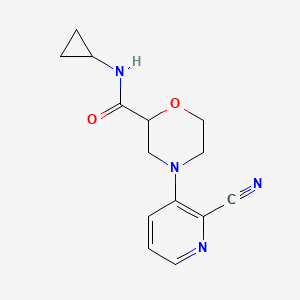![molecular formula C14H12BrClFN3O B15113924 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B15113924.png)
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a chlorofluoropyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromopyridine Moiety: This step often involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.
Attachment of the Chlorofluoropyridine Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2,3-dihydro-1H-pyrrol-1-yl
Uniqueness
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12BrClFN3O |
|---|---|
Peso molecular |
372.62 g/mol |
Nombre IUPAC |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloro-3-fluoropyridine |
InChI |
InChI=1S/C14H12BrClFN3O/c15-11-7-18-3-1-13(11)21-10-2-4-20(8-10)14-12(17)5-9(16)6-19-14/h1,3,5-7,10H,2,4,8H2 |
Clave InChI |
DBZQCBWPRCXFLB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=C(C=N3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B15113842.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15113846.png)
![2-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15113847.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113850.png)
![4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-[1,3'-bipiperidine]-2'-one](/img/structure/B15113857.png)
![6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B15113862.png)
![1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4,4-difluoropiperidine](/img/structure/B15113867.png)
![3-[[(1-Propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113879.png)




![3-{[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B15113913.png)

